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Compound of Interest

Compound Name: 2-(6-Bromopyridin-2-yl)ethanol

Cat. No.: B584712 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 2-(6-Bromopyridin-2-yl)ethanol (CAS No: 955370-07-7).[1][2] Due to the limited

availability of directly published experimental spectra in peer-reviewed literature, this document

presents a combination of reported chemical properties and predicted spectroscopic data

based on the analysis of structurally similar compounds. The methodologies for obtaining such

data are detailed to guide researchers in their own analytical characterizations.

Chemical Structure and Properties
Molecular Formula: C₇H₈BrNO[1][2]

Molecular Weight: 202.05 g/mol [1][2]

Structure: 

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-(6-Bromopyridin-2-
yl)ethanol. These predictions are derived from established principles of NMR, MS, and IR
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spectroscopy and by comparing with data from analogous structures such as 2-bromopyridine,

ethanol, and other substituted pyridines.

Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃

Frequency: 400 MHz

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.55 t 1H H4 (Pyridine)

~7.35 d 1H H5 (Pyridine)

~7.15 d 1H H3 (Pyridine)

~3.95 t 2H -CH₂-OH

~3.00 t 2H Pyridine-CH₂-

(variable) br s 1H -OH

Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃

Frequency: 100 MHz
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Chemical Shift (δ, ppm) Assignment

~162 C2 (Pyridine)

~142 C6 (Pyridine)

~139 C4 (Pyridine)

~128 C5 (Pyridine)

~120 C3 (Pyridine)

~61 -CH₂-OH

~42 Pyridine-CH₂-

Table 3: Predicted Mass Spectrometry (EI-MS) Data
m/z Predicted Identity Notes

201/203 [M]⁺
Molecular ion peak, showing

isotopic pattern for Bromine.

170/172 [M - CH₂OH]⁺
Loss of the hydroxymethyl

group (alpha-cleavage).

122 [M - Br]⁺ Loss of the Bromine atom.

92 [C₆H₄N]⁺
Fragment of the pyridine ring

after side-chain cleavage.

Table 4: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration Mode

3400-3200 Strong, Broad O-H Stretching

3100-3000 Medium C-H (Aromatic) Stretching

2950-2850 Medium C-H (Aliphatic) Stretching

1580, 1550, 1450 Medium-Strong
C=C, C=N (Pyridine

Ring)
Stretching

~1200 Strong C-O Stretching

~600 Medium C-Br Stretching

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These represent

standard operating procedures for the characterization of novel organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-(6-Bromopyridin-2-yl)ethanol in approximately

0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire spectra with a spectral width of approximately 16 ppm.

Employ a relaxation delay of 1-2 seconds between scans.

Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire spectra with a spectral width of approximately 240 ppm.
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Use a relaxation delay of 2-5 seconds.

Co-add 1024 to 4096 scans.

Data Processing: Apply Fourier transformation to the raw Free Induction Decay (FID) data.

Phase and baseline correct the resulting spectra. Calibrate the chemical shifts using the

residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in

a volatile organic solvent such as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source,

coupled with a Gas Chromatograph (GC) for sample introduction.

GC-MS Conditions:

GC Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm

film thickness).

Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10-

20°C/min.

Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak

(including its isotopic pattern for bromine) and major fragmentation ions.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b584712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solid (Neat): If the sample is a solid, place a small amount directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Liquid Film: If the sample is a low-viscosity oil, a thin film can be prepared between two

KBr or NaCl plates.

Instrumentation: Use a standard FTIR spectrometer.

Acquisition:

Collect a background spectrum of the empty sample holder (or clean ATR crystal).

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background to produce the final transmittance or absorbance spectrum. Analyze

the spectrum to identify characteristic absorption bands corresponding to the functional

groups present in the molecule.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized chemical compound.

Synthesis of
2-(6-Bromopyridin-2-yl)ethanol

Purification
(e.g., Column Chromatography) Pure Compound

NMR Spectroscopy
(¹H, ¹³C)

 Dissolve in
 deuterated solvent 

Mass Spectrometry
(EI-MS)

 Inject dilute
 solution 

IR Spectroscopy
(FTIR-ATR)

 Analyze neat
 sample 

Data Analysis &
Structure Confirmation
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Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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